molecular formula C7H5BrO3 B121421 4-Bromo-3-hydroxybenzoic acid CAS No. 14348-38-0

4-Bromo-3-hydroxybenzoic acid

Cat. No. B121421
CAS RN: 14348-38-0
M. Wt: 217.02 g/mol
InChI Key: PAJSESFUWIYFNF-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position of the benzene ring. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential in forming co-crystals and supramolecular assemblies due to its functional groups that can participate in hydrogen bonding and halogen interactions.

Synthesis Analysis

The synthesis of 4-bromo-3-hydroxybenzoic acid and its derivatives has been explored through various methods. One approach involves the microbial hydroxylation of o-bromophenylacetic acid, which leads to the formation of 2-bromo-5-hydroxyphenylacetic acid, a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another method includes the bromination of 3,5-dihydroxybenzoic acid, which yields the bromo derivative as an intermediate for preparing pyrimidine medicaments . Additionally, the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid has been reported using amino benzoic acid as a starting material through a multi-step process involving bromination, diazotization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-hydroxybenzoic acid and its derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid has been determined, showing dimeric units linked via type II Br...Br interactions, Br...π, and weak hydrogen bonding interactions . The supramolecular assemblies of 4-bromo-3,5-dihydroxybenzoic acid with N-donor compounds have been studied, revealing intricate hydrogen bonding patterns and stacking of sheets in the crystal lattice .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives has been investigated in the context of nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, and its methoxy and hydroxy derivatives were further reduced to benzenetetraamine compounds . The presence of bromine in the molecular structure facilitates such reactions due to its leaving group ability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-hydroxybenzoic acid derivatives are influenced by the presence of substituents on the benzene ring. The introduction of methoxy groups has been shown to affect the strength of Br...Br type II halogen bonds, as evidenced by shorter Br...Br distances compared to the parent compound . The stability of 4-bromomethyl-3-nitrobenzoic acid, a related compound, has been assessed under various conditions, indicating its susceptibility to hydrolytic degradation .

Scientific Research Applications

1. Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA), closely related to 4-Bromo-3-hydroxybenzoic acid, has been identified as a versatile intermediate for the production of value-added bioproducts. These products find applications in a range of fields, including food, cosmetics, and pharmacy. Significant advances have been made in the biosynthesis of 4-HBA and its derivatives, leveraging synthetic biology and metabolic engineering. This has been particularly important in addressing the growing demand for high-value bioproducts (Wang et al., 2018).

2. Industrial Production Alternatives

The production of aromatic compounds like 4-hydroxybenzoic acid, which includes derivatives such as 4-Bromo-3-hydroxybenzoic acid, has seen a shift towards more sustainable biotechnological methods. Traditional production relied heavily on fossil resources and environmentally unfriendly conditions. Engineered strains of Pseudomonas taiwanensis VLB120 have been used to produce 4-hydroxybenzoate from renewable sources like glucose, xylose, or glycerol, marking a significant step towards eco-friendly production of these compounds (Lenzen et al., 2019).

3. Medical Research Applications

In medical research, the derivative of 4-hydroxybenzoic acid, which includes 4-Bromo-3-hydroxybenzoic acid, has been used as a trapping agent to study the generation of hydroxyl radicals during cerebral ischemia and reperfusion. This application is crucial in understanding oxidative stress-related brain damage and has potential implications in the study of neurodegenerative diseases (Liu et al., 2002).

4. Environmental Applications

Environmental applications of 4-Bromo-3-hydroxybenzoic acid derivatives are evident in the study of brominated disinfection byproducts (Br-DBPs) in water treatment. The compound 3,5-dibromo-4-hydroxybenzoic acid, a relative of 4-Bromo-3-hydroxybenzoic acid, has been identified and studied as part of the process of water chlorination, showcasing the importance of understanding the formation and decomposition of Br-DBPs in environmental safety (Zhai & Zhang, 2011).

5. Catalysis and Synthetic Chemistry

4-Bromo-3-hydroxybenzoic acid and its derivatives have been used in catalytic processes and synthetic chemistry. For instance, catalyst-free P-C coupling reactions of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, have been studied under microwave irradiation in water. Such studies contribute to the development of more efficient and environmentally friendly synthetic pathways in organic chemistry (Jablonkai & Keglevich, 2015).

Safety And Hazards

4-Bromo-3-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-bromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJSESFUWIYFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423595
Record name 4-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-hydroxybenzoic acid

CAS RN

14348-38-0
Record name 4-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

In acetic acid (24.5 ml), 3-hydroxybenzoic acid (5.00 g) was suspended. To the resulting suspension, a solution of bromine (1.9 ml) in acetic acid (acetic acid: 5 ml) was added dropwise under ice cooling, followed by stirring at room temperature for 33 hours. The reaction mixture was ice cooled. The crystals so precipitated were collected by filtration and then washed with acetic acid, whereby the title compound (1.68 g, 21%) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
24.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This acid was prepared in similar way to that described by Buehler et al (Buehler, C. A., Harris, J. O., Shacklett, C and Block, B. P.; J. Am. Chem. Soc., 68, 574-577 (1946)). To a stirred suspension of 3-hydroxybenzoic acid (50.0 g, 0.362 mol) in acetic acid (495 ml), at RT under argon, was added a solution of bromine (57.97 g, 0.3627 mol) in acetic acid (192 ml) over 2 h. During the addition the internal temperature rose from 18.0 to 22.0° C. The mixture was stirred for 21 h and then concentrated under vacuum, where approximately (500 ml) of distillate was collected. The resulting concentrated solution was stored at 4° C. for 2 h. The resulting white solid was filtered off and washed with cold water (100 ml). This solid was dissolved in a minimum volume of boiling water (220 ml), filtered and allowed to cool to room temperature. The resulting solid was removed by filtration, washed with cold water and dried in a vacuum oven at 58° C. to give the title compound (12.50 g, yield 15.9%), mp=231-232° C., (lit mp 225-226° C.)1.
[Compound]
Name
1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
495 mL
Type
solvent
Reaction Step Two
Quantity
57.97 g
Type
reactant
Reaction Step Three
Quantity
192 mL
Type
solvent
Reaction Step Three
Yield
15.9%

Synthesis routes and methods III

Procedure details

Bromine (0.37 mL, 7.2 mmol) was added to 3-hydroxybenzoic acid (500 mg, 3.6 mmol) in ethanol (2 mL) and acetic acid (1 mL). The mixture was stirred at room temperature for 30 min and then concentrated and purified by column chromatography to give the product (314 mg, 40%). MS (DCI) m/z 234 (M+NH4)+.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-hydroxybenzoic acid
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4-Bromo-3-hydroxybenzoic acid
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Reactant of Route 4
4-Bromo-3-hydroxybenzoic acid
Reactant of Route 5
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4-Bromo-3-hydroxybenzoic acid
Reactant of Route 6
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4-Bromo-3-hydroxybenzoic acid

Citations

For This Compound
31
Citations
DM Piatak, G Flynn, K Yim… - The Journal of Organic …, 1977 - ACS Publications
… , they2™4 found that 2-bromo-3,4-dimethoxybenzoic acidalso yields 3bromo-4,5-dihydroxybenzoic acid (2) and2-bromo-5methoxybenzoic acidgives 4-bromo-3-hydroxybenzoic acid …
Number of citations: 15 pubs.acs.org
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
… This is in agreement with values reported by Beyer12 and Buehler, et al.,u forthe melting point of 4-bromo-3-hydroxybenzoic acid. Hydrolysis of 4-bromo-3-(trifluoromethyl)-phenol was …
Number of citations: 5 pubs.acs.org
S Qian, Y Wang, X Zhang - Journal of Molecular Neuroscience, 2019 - Springer
… Effects of histidine decarboxylase inhibitor 4-bromo-3-hydroxybenzoic acid (BHOA) on SD-induced vestibular dysfunction. DMSO or BHOA (1 mg/kg) was injected at 20:00 for days. …
Number of citations: 11 link.springer.com
CA Buehler, JO Harris, C Shacklett… - Journal of the American …, 1946 - ACS Publications
… 4-Bromo-3-hydroxybenzoic Acid (VIII).—This acid was prepared by a modification of Berger’smethod8: To a clear solution of m-… of 4-bromo-3hydroxybenzoic acid in 150 cc. …
Number of citations: 16 pubs.acs.org
W Zhuang, X Lai, Q Mai, S Ye, J Chen, Y Liu… - Frontiers in …, 2022 - frontiersin.org
… Histidine decarboxylase inhibitor 4-bromo-3-hydroxybenzoic acid improved symptoms and IgE levels in vivo. These findings suggested that l-histidine can be a potential biomarker for …
Number of citations: 4 www.frontiersin.org
J Liang, Y Tang, X Tang, H Liang, Y Gao… - Chemical and …, 2019 - jstage.jst.go.jp
… The compound was synthesized via a similar procedure starting from 4-bromo-3-hydroxybenzoic acid and aniline. White solid, yield 77%. mp 188.5–190.7C; 1 H-NMR (400 MHz, DMSO…
Number of citations: 4 www.jstage.jst.go.jp
MA Ismail, M Anbazhagan, CE Stephens… - Synthetic …, 2004 - Taylor & Francis
… A mixture of 4‐bromo‐3‐hydroxybenzoic acidCitation9 (3.52 g, 16.2 mmol), benzyl chloride (4.48 g, 35.4 mmol), and potassium carbonate (4.88 g, 35.3 mmol) in acetone (60 ml) and …
Number of citations: 5 www.tandfonline.com
Z Nie, C Perretta, J Lu, Y Su, S Margosiak… - Journal of medicinal …, 2005 - ACS Publications
… A mixture of 4-bromo-3-hydroxybenzoic acid methyl ester (18, 2.1 g, 9.1 mmol), phenyl boronic acid (2.2 g, 18 mmol), copper acetate (1.65 g, 9.1 mmol), TEA (6.26 mL, 45 mmol), and 4 …
Number of citations: 136 pubs.acs.org
E Rapkin - 1951 - search.proquest.com
… the m elting point of 4-bromo-3-hydroxybenzoic acid. Hydrolysis of 4-bromo-3-( trifluorom ethyl Jphenol was con sid erab ly more d iffic u lt than the above. A small sample of the hydrol- …
Number of citations: 2 search.proquest.com
JW Lampe, CK Biggers, JM Defauw… - Journal of medicinal …, 2002 - ACS Publications
… To a solution of 4-bromo-3-hydroxybenzoic acid (16.7 g, 76.7 mmol, prepared by bromination of 3-hydroxybenzoic acid as described by Buehler and co-workers 35 ) in anhydrous DMF (…
Number of citations: 66 pubs.acs.org

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